N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide
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Overview
Description
N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. The compound is a potent inhibitor of a specific enzyme that plays a crucial role in the development and progression of several diseases.
Mechanism of Action
N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide works by inhibiting the activity of a specific enzyme called phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of several cellular processes, including cell proliferation, inflammation, and neurodegeneration. Inhibition of PDE10A by N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide leads to a decrease in the activity of these cellular processes, thereby reducing the development and progression of various diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been found to have several biochemical and physiological effects. The compound has been found to reduce the proliferation of cancer cells, decrease inflammation, and improve cognitive function in animal models of neurodegenerative diseases. The compound has also been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide in lab experiments is its specificity for PDE10A. The compound has been found to selectively inhibit PDE10A, with no significant effects on other phosphodiesterases. This specificity makes the compound an ideal tool for studying the role of PDE10A in various cellular processes. However, one of the limitations of using N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide in lab experiments is its limited solubility in aqueous solutions. This limited solubility can make it challenging to administer the compound in animal studies.
Future Directions
Several future directions can be explored for N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide. One potential direction is the development of more potent and selective inhibitors of PDE10A. Another direction is the exploration of the compound's potential use in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, the compound's pharmacokinetics and pharmacodynamics can be further studied to optimize its dosing and administration in clinical settings.
Synthesis Methods
The synthesis of N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide involves several steps. The first step involves the reaction of 3-cyclopropyl-4-methoxybenzoyl chloride with 4-(3,5-dimethylbenzyl)piperidine in the presence of a base. This reaction leads to the formation of N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide.
Scientific Research Applications
N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide has been extensively studied for its potential use in the treatment of various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the activity of an enzyme that plays a crucial role in the development and progression of these diseases.
properties
IUPAC Name |
N-cyclopropyl-3-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]oxy-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-17-12-18(2)14-19(13-17)16-27-10-8-22(9-11-27)30-24-15-20(4-7-23(24)29-3)25(28)26-21-5-6-21/h4,7,12-15,21-22H,5-6,8-11,16H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJZMQLSGHSRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCC(CC2)OC3=C(C=CC(=C3)C(=O)NC4CC4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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